1-Acryloylpiperidin-3-one
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Overview
Description
1-Acryloylpiperidin-3-one is an organic compound with the molecular formula C8H11NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features an acryloyl group attached to the nitrogen atom of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acryloylpiperidin-3-one can be synthesized through several methods. One common approach involves the reaction of piperidin-3-one with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Acryloylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield piperidin-3-one derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the acryloyl moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Piperidin-3-one derivatives.
Substitution: Various substituted piperidin-3-one compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Studied for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-acryloylpiperidin-3-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-Acryloylpiperidin-4-one
- 1-Acryloylpiperidin-2-one
- 1-Acryloylpiperidin-5-one
Comparison: 1-Acryloylpiperidin-3-one is unique due to its specific substitution pattern on the piperidine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other acryloylpiperidin derivatives .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-prop-2-enoylpiperidin-3-one |
InChI |
InChI=1S/C8H11NO2/c1-2-8(11)9-5-3-4-7(10)6-9/h2H,1,3-6H2 |
InChI Key |
VCOAAOFSWJXAPW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCCC(=O)C1 |
Origin of Product |
United States |
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